2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of the compound is C23H19F3N6O2 . It contains a benzene ring linked to a pyrroline ring through a CC or CN bond .Chemical Reactions Analysis
The compound was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .Physical And Chemical Properties Analysis
The compound is a polycyclic aromatic compound . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Structural Analysis
- A study by Jasinski et al. (2009) explored the crystal structure of a similar compound, providing insights into molecular configurations and interactions, relevant for understanding the properties of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one.
Antimicrobial Activity
- Mallesha and Mohana (2014) synthesized derivatives of a related compound and evaluated their antibacterial and antifungal activities, indicating potential antimicrobial applications for the compound Mallesha & Mohana, 2014.
Chemical Synthesis and Molecular Dynamics
- Research by Zheng Rui (2010) on a similar compound's synthesis provides insights into chemical processes that might be applicable to the synthesis of this compound Zheng Rui, 2010.
Potential as Corrosion Inhibitors
- A study by Kaya et al. (2016) examined the corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in materials science for the compound of interest Kaya et al., 2016.
Molecular Interaction Studies
- Shim et al. (2002) explored the molecular interactions of a piperidine-based compound with cannabinoid receptors, providing a basis for understanding how similar compounds like this compound might interact at the molecular level Shim et al., 2002.
Quantum Chemical Studies
- Fatma et al. (2017) performed quantum chemical studies on a novel piperidine derivative, which can be relevant to understanding the electronic and structural properties of the compound Fatma et al., 2017.
Mechanism of Action
The compounds showed significant antibacterial activity and showed moderate antifungal activity as that of standards . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
Safety and Hazards
While specific safety and hazards information for this compound was not found, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding prolonged or repeated exposure, removing contaminated clothing and washing before reuse, and washing thoroughly after handling .
properties
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O/c22-18-5-6-19(23)17(11-18)14-25-9-7-15(8-10-25)13-26-21(27)12-16-3-1-2-4-20(16)24-26/h5-6,11-12,15H,1-4,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQWPNSKSHPQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.